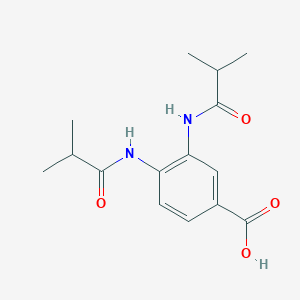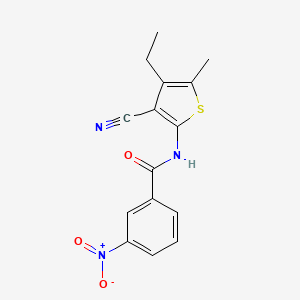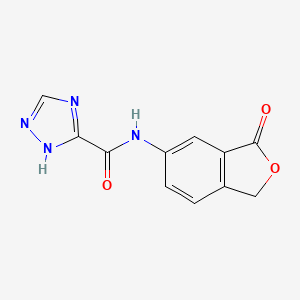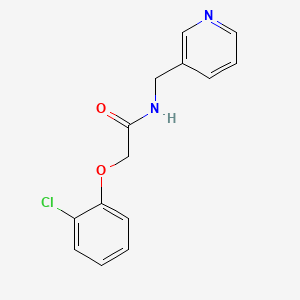![molecular formula C12H9ClN4O B5721446 6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as CMPT, is a heterocyclic compound that has been widely studied for its potential applications in pharmaceutical and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. CMPT has been shown to inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
CMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help to reduce inflammation and pain. CMPT has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPT is its broad range of applications in pharmaceutical and medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. However, there are also some limitations to using CMPT in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
There are many future directions that could be pursued in the study of CMPT. One area of research could be to further investigate its potential applications in the treatment of cancer and other diseases. Another area of research could be to study the mechanism of action of CMPT in more detail, which could lead to the development of more effective drugs and therapeutic agents. Additionally, more research could be done to optimize the synthesis method of CMPT to produce higher yields and purer products.
Méthodes De Synthèse
The synthesis of CMPT involves the reaction of 6-chloro-5-methyl-2-phenyl-1,2,4-triazole-3-thiol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to obtain CMPT. This synthesis method has been optimized to produce high yields of pure CMPT with minimal byproducts.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential applications in pharmaceutical and medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CMPT has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
6-chloro-5-methyl-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-7-9(13)11(18)17-12(14-7)15-10(16-17)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYMWXGDZBIYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)


![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)